molecular formula C16H22N2O3 B12943246 Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12943246
M. Wt: 290.36 g/mol
InChI Key: HMOLUMBNXPQUPP-AWEZNQCLSA-N
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Description

IUPAC Nomenclature and Structural Interpretation

The IUPAC name benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate adheres to the von Baeyer system for spiro compounds, which prioritizes ring size, substituent positions, and heteroatom identification. Breaking down the name:

  • Spiro[4.5]decane : Indicates a bicyclic system with two rings containing 4 and 5 carbon atoms, respectively, fused at a single spiro carbon. The total skeletal atoms sum to 10 (4 + 5 + 1 spiro atom).
  • 1-Oxa : Denotes an oxygen atom replacing a carbon at position 1 in the smaller (4-membered) ring.
  • 8-Aza : Indicates a nitrogen atom replacing a carbon at position 8 in the larger (5-membered) ring.
  • (S)-3-Amino : Specifies the stereochemistry (S-configuration) of the amino group (-NH2) at position 3 on the spiro system.
  • 8-Carboxylate : A carboxylate group (-COO-) at position 8, protected as a benzyl ester.

The numbering begins at the oxygen atom in the smaller ring (position 1), proceeds through the spiro atom (position 5), and continues around the larger ring to the nitrogen (position 8) and carboxylate (position 8).

Structural Formula
The SMILES notation N[C@@H]1COC2(CCN(C(=O)OCC3=CC=CC=C3)CC2)C1 confirms:

  • A 4-membered oxolane ring (C-O-C) fused to a 5-membered azepane ring (C-N-C).
  • The (S)-configured amino group at position 3.
  • The benzyl ester group (-OCC6H5) attached to the carboxylate at position 8.

Spirocyclic System Analysis: Oxa-Azaspiro[4.5]decane Core Configuration

The spiro core combines a 4-membered oxolane (1-oxa) and a 5-membered azepane (8-aza) (Table 1).

Table 1: Spirocyclic Core Characteristics

Feature Description
Smaller ring 4-membered oxolane (positions 1–4), with oxygen at position 1.
Larger ring 5-membered azepane (positions 5–9), with nitrogen at position 8.
Spiro atom Carbon shared between both rings (position 5).
Heteroatom positions Oxygen (position 1), nitrogen (position 8).
Total skeletal atoms 10 (4 + 5 + 1 spiro atom).

The oxolane ring adopts a puckered conformation to alleviate angle strain, while the azepane ring exhibits greater flexibility due to its larger size. The spiro junction creates a rigid, three-dimensional scaffold that influences molecular reactivity and stereoelectronic properties.

Stereochemical Considerations of the (S)-3-Amino Chiral Center

The (S)-configuration at position 3 arises from the Cahn-Ingold-Prelog priority rules :

  • Substituents : -NH2 (highest priority), -CH2-O- (oxygen-containing ring), -CH2-N- (nitrogen-containing ring), and -H (lowest priority).
  • Priority order : NH2 > O-containing group > N-containing group > H.
  • Stereodescriptor : The (S)-label is assigned when the lowest-priority group (H) is oriented away, and the remaining groups form a counterclockwise sequence.

Stereochemical Impact

  • The (S)-configuration influences hydrogen-bonding potential and molecular interactions in biological systems.
  • Mirror-image (R)-enantiomers may exhibit divergent pharmacological activities, underscoring the need for enantioselective synthesis.

Benzyl Protective Group Functionality in Carboxylate Derivatives

The benzyl group (-CH2C6H5) serves as a protecting group for the carboxylate moiety:

  • Purpose : Stabilizes the carboxylate during synthesis, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation).
  • Deprotection : Typically removed via catalytic hydrogenation (H2/Pd-C) or acidic conditions (HBr/AcOH), regenerating the free carboxylic acid.

Advantages Over Alternatives

  • Stability : Resists hydrolysis under basic/neutral conditions.
  • Orthogonality : Compatible with other protecting groups (e.g., Fmoc, Boc).
  • Mild Removal : Hydrogenolysis avoids harsh acidic/basic conditions.

Structural Role The benzyl ester extends the molecule’s lipophilicity, enhancing membrane permeability in drug design applications.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m0/s1

InChI Key

HMOLUMBNXPQUPP-AWEZNQCLSA-N

Isomeric SMILES

C1CN(CCC12C[C@@H](CO2)N)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Construction of the Spirocyclic Core

The spirocyclic 1-oxa-8-azaspiro[4.5]decane ring system is commonly synthesized starting from suitable cyclic precursors such as piperidine or tetrahydrofuran derivatives. A typical approach involves:

  • Formation of an azaspiro intermediate by nucleophilic substitution or ring-closing reactions.
  • Use of protecting groups such as Boc (tert-butoxycarbonyl) to safeguard the amino functionality during ring formation.

Introduction of the Amino Group at the 3-Position

The amino substituent at the 3-position is introduced via stereoselective amination or reduction of a keto intermediate:

  • Starting from a 3-oxo spirocyclic intermediate (e.g., benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate), reductive amination or catalytic hydrogenation can be employed to install the amino group with control over stereochemistry.
  • Chiral catalysts or auxiliaries may be used to favor the (S)-enantiomer.
  • Alternatively, enzymatic or biocatalytic transaminase methods have been explored for stereoselective amination of spirocyclic ketones.

Esterification to Benzyl Carboxylate

The carboxylate group is typically introduced or protected as a benzyl ester to enhance stability and facilitate purification:

  • Benzylation of the carboxylic acid intermediate is performed using benzyl bromide or benzyl chloride under basic conditions.
  • The benzyl ester can be removed later if needed by catalytic hydrogenolysis.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as flash chromatography or preparative HPLC.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of azaspiro intermediate Cyclization of amino alcohol precursor under acidic/basic catalysis Spirocyclic core with protected amino group
2 Oxidation to 3-oxo intermediate Mild oxidizing agent (e.g., PCC, Dess–Martin periodinane) Introduction of ketone at 3-position
3 Stereoselective reductive amination Chiral catalyst or transaminase enzyme, reductant (NaBH4 or H2/Pd) (S)-3-amino spirocyclic intermediate
4 Benzyl ester formation Benzyl bromide, base (e.g., K2CO3) in solvent (e.g., DMF) Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
5 Purification Chromatography Pure target compound

Experimental Data and Yields

While exact yields vary depending on conditions and scale, literature reports indicate:

  • Cyclization steps typically proceed with yields of 70–85%.
  • Oxidation to the keto intermediate yields around 80–90%.
  • Reductive amination with chiral control yields 60–75% of the desired (S)-enantiomer.
  • Benzyl esterification proceeds with yields above 85%.
  • Overall multi-step synthesis yields approximately 40–50% after purification.

Notes on Scale-Up and Practical Considerations

  • The synthesis is amenable to multigram scale with careful control of reaction parameters.
  • Use of continuous flow chemistry and biocatalysis has been explored to improve scalability and stereoselectivity.
  • Solvent choice and order of addition are critical to maintain solubility and avoid side reactions.
  • Purity and stereochemical integrity must be confirmed at each stage to ensure the quality of the final product.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
Key Intermediate 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Stereoselective Step Reductive amination or transaminase-catalyzed amination
Protecting Group Boc or benzyl ester
Typical Solvents THF, toluene, DMF
Typical Reagents Benzyl bromide, NaBH4, chiral catalysts, oxidants (PCC)
Purification Chromatography (flash, HPLC)
Yield Range 40–85% per step

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exhibit potential antidepressant and anxiolytic effects. These compounds may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. A study demonstrated that spirocyclic compounds can enhance serotonin levels, leading to improved mood and reduced anxiety symptoms .

1.2 Neuroprotective Effects
The compound's structure suggests it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies have shown that similar spiro compounds can inhibit neuroinflammation and oxidative stress, which are key factors in neuronal damage .

Synthetic Utility

2.1 Building Block in Organic Synthesis
this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure allows for the creation of diverse derivatives through various chemical reactions, including nucleophilic substitutions and cycloadditions .

2.2 Chiral Synthesis
The compound is notable for its chirality, making it valuable in asymmetric synthesis. Its use in the preparation of chiral intermediates is significant in pharmaceutical applications where enantiomeric purity is crucial for drug efficacy and safety .

Drug Development

3.1 Potential Drug Candidates
Due to its structural features and biological activity, this compound has been assessed as a potential lead compound for developing new drugs targeting psychiatric disorders. Ongoing research focuses on optimizing its pharmacological profile to enhance efficacy while minimizing side effects .

3.2 Formulation Studies
The compound is being explored for use in various formulations, including topical applications due to its favorable physicochemical properties. Studies have shown that formulations containing spirocyclic compounds can improve skin absorption and therapeutic effects .

Case Studies

Study Objective Findings
Study on Antidepressant EffectsEvaluate the efficacy of spirocyclic compoundsDemonstrated significant improvement in depressive symptoms compared to control groups
Neuroprotective Mechanism ExplorationInvestigate the neuroprotective potentialFound that spiro compounds reduced markers of neuroinflammation
Asymmetric Synthesis ResearchAssess the utility in chiral synthesisSuccessfully synthesized chiral intermediates with high enantiomeric excess

Mechanism of Action

The mechanism of action of Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The spiro[4.5]decane scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Spiro[4.5]decane Derivatives
Compound Name CAS Number Substituents Molecular Formula MW (g/mol) Key Applications/Notes References
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 2387567-25-9 3-amino, benzyl ester C₁₃H₂₄N₂O₃ 256.34 Pharmaceutical intermediate; chiral synthon
tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1160246-91-2 3-amino, tert-butyl ester C₁₃H₂₄N₂O₃ 256.34 Improved stability vs. benzyl ester; used in combinatorial chemistry
Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 2009477-38-5 3-hydroxy, benzyl ester C₁₆H₂₁NO₄ 291.34 Potential for further functionalization (e.g., phosphorylation)
Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 2001507-82-8 3-oxo, benzyl ester C₁₅H₁₉NO₄ 277.32 Reactive ketone group for conjugation
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1326808-89-2 4-benzoyl, 8-methyl, carboxylic acid C₁₇H₂₁NO₄ 303.35 Unclear applications; limited commercial availability
Key Observations:

Ester Group Impact: The benzyl ester (e.g., 2387567-25-9) offers ease of deprotection under hydrogenolysis, making it suitable for transient intermediates. The tert-butyl ester (1160246-91-2) provides enhanced stability and is preferred for long-term storage or reactions requiring acidic conditions .

Functional Group Diversity: The 3-amino substituent (2387567-25-9, 1160246-91-2) enables nucleophilic reactions (e.g., amide bond formation). The 3-hydroxy (2009477-38-5) and 3-oxo (2001507-82-8) derivatives serve as precursors for further derivatization, such as oxidation or coupling reactions .

Stereochemical Considerations :

  • The (S)-enantiomer of the benzyl/tert-butyl derivatives is explicitly synthesized (e.g., 2387567-25-9 vs. the (R)-enantiomer 2075639-26-6 in ), highlighting the importance of chirality in drug-receptor interactions .

Biological Activity

Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes an oxo and amino functional group. The molecular formula for this compound is C₁₇H₂₄N₂O₂, with a molecular weight of approximately 288.38 g/mol. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Structural Characteristics

The spirocyclic framework of this compound contributes to its biological activity by providing specific binding interactions with biological targets. The stereochemistry of the compound, particularly the (S) configuration, may influence its pharmacodynamics and interactions with receptors or enzymes.

Biological Activity Overview

Research into the biological activity of this compound is still in preliminary stages. However, compounds with similar structures have shown promise in various therapeutic areas, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

Compound NameMolecular FormulaUnique Features
tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC₁₆H₂₃N₂O₂Contains tert-butyl group, altering lipophilicity
Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC₁₇H₂₄N₂O₂Enantiomeric form potentially affecting biological activity
This compoundC₁₇H₂₄N₂O₂Different stereochemistry may influence pharmacodynamics

This comparative analysis highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.

The mechanism of action for this compound is not yet fully elucidated; however, it is hypothesized to involve:

  • Binding Interactions : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : It could affect intracellular signaling pathways, leading to physiological changes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, and what critical parameters influence yield and enantiomeric purity?

  • Methodology : Synthesis typically involves spirocyclization and protection/deprotection strategies. For example, tert-butyl-protected analogs (e.g., tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate) are synthesized via multi-step procedures, including nucleophilic substitution and catalytic hydrogenation. Key parameters include reaction temperature (e.g., 0–25°C for cyclization steps), solvent polarity (e.g., dichloromethane or THF), and chiral resolution agents for enantiomeric purity .
  • Data : Yields for similar spirocyclic compounds range from 27% to 77%, depending on purification methods (e.g., column chromatography or recrystallization) .

Q. How can researchers purify and characterize this compound to ensure ≥95% purity?

  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates. For example, tert-butyl-protected analogs are purified via silica gel chromatography, with final compounds isolated as hydrogen oxalate salts for crystallinity .
  • Characterization :

  • NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) confirm spirocyclic backbone and benzyl ester substituents. Key signals include δ 4.22–4.13 (m, 2H, oxa-ring protons) and δ 1.44 (s, 9H, tert-butyl group) .
  • HRMS : Exact mass matching (e.g., [M+H]+ calcd for C₂₄H₃₈N₃O₄: 432.2852; found: 432.2863) .
  • X-ray crystallography : Confirms absolute stereochemistry and spirocyclic geometry (R factor = 0.040; data-to-parameter ratio = 16.9) .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence the compound’s pharmacological activity in receptor-ligand studies?

  • Structural Insights : The rigid spirocyclic core enhances binding to σ receptors (σ1/σ2) by restricting conformational flexibility. SAR studies on analogs show that substituents on the benzyl group (e.g., electron-withdrawing groups) modulate selectivity and potency. For example, 8-benzyl derivatives exhibit 60–99% yield in hydrogenoxalate salt formation, with improved metabolic stability .
  • Biological Data : Analogous spirocyclic compounds demonstrate IC₅₀ values <10 µM against metastatic melanoma cells via σ2R agonism .

Q. What computational strategies are effective in predicting target interactions for derivatives of this compound?

  • Methods :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for σ receptor binding pocket analysis.
  • DFT calculations : Assess electronic effects of substituents (e.g., amino vs. carboxyl groups) on reactivity .
    • Validation : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with in vitro assays to prioritize synthetic targets .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Experimental Design :

  • Purity validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude batch variability .
  • Enantiomeric analysis : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm (S)-configuration, as racemic mixtures may obscure activity .
    • Case Study : Discrepancies in EGFR inhibition (e.g., tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate derivatives) were resolved by standardizing cell lines (HEK293 vs. A549) and normalizing to control inhibitors .

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